molecular formula C17H17F2N3O2 B2512995 2-(2,4-Difluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034502-20-8

2-(2,4-Difluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2512995
CAS No.: 2034502-20-8
M. Wt: 333.339
InChI Key: KTRUWCYHQHHJSK-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of a difluorophenyl group and a pyrazin-2-yloxy piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the difluorophenyl intermediate: This step involves the reaction of 2,4-difluorobenzene with a suitable electrophile under controlled conditions to introduce the ethanone functionality.

    Synthesis of the pyrazin-2-yloxy piperidine intermediate: This involves the reaction of pyrazine with piperidine in the presence of a base to form the pyrazin-2-yloxy piperidine moiety.

    Coupling of intermediates: The final step involves coupling the difluorophenyl intermediate with the pyrazin-2-yloxy piperidine intermediate under suitable conditions, often using a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Difluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biology: It may be used in studies involving cellular signaling pathways and receptor-ligand interactions.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrazin-2-yloxy piperidine moiety can interact with active sites or allosteric sites on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)-1-(piperidin-1-yl)ethanone: Lacks the pyrazin-2-yloxy group, which may result in different binding properties and biological activities.

    2-(2,4-Difluorophenyl)-1-(3-(pyridin-2-yloxy)piperidin-1-yl)ethanone: Similar structure but with a pyridine ring instead of pyrazine, potentially altering its chemical reactivity and biological effects.

Uniqueness

The presence of both the difluorophenyl group and the pyrazin-2-yloxy piperidine moiety in 2-(2,4-Difluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone makes it unique compared to similar compounds. This combination of functional groups can result in distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c18-13-4-3-12(15(19)9-13)8-17(23)22-7-1-2-14(11-22)24-16-10-20-5-6-21-16/h3-6,9-10,14H,1-2,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRUWCYHQHHJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=C(C=C(C=C2)F)F)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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